N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine: is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a pyrimidine ring substituted with a dimethylamino group and a piperazine ring that is further substituted with a pyrazine moiety. It is of interest in medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways . By inhibiting protein kinases, it disrupts the phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . This disruption can lead to downstream effects on cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of protein kinases . This inhibition can disrupt normal cellular processes, potentially leading to effects such as altered cell growth and differentiation .
Biochemical Analysis
Biochemical Properties
N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are enzymes that catalyze the transfer of phosphate groups from ATP to specific amino acids in protein substrates, a process crucial for regulating cell growth, differentiation, and metabolism . This compound interacts with various protein kinases, inhibiting their activity and thereby affecting cellular signaling pathways. The nature of these interactions often involves binding to the ATP-binding site of the kinase, preventing phosphorylation of target proteins .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein kinases, this compound can disrupt signaling pathways that control cell proliferation and survival, leading to reduced cell growth and increased apoptosis in cancer cells . Additionally, it can alter gene expression profiles by affecting transcription factors regulated by these signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through binding interactions with protein kinases. This binding inhibits the kinase activity, preventing the phosphorylation of downstream targets. The compound’s structure allows it to fit into the ATP-binding pocket of the kinase, blocking ATP access and thus inhibiting the enzyme’s function . This inhibition can lead to downstream effects such as reduced activation of signaling pathways involved in cell growth and survival
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloropyrimidine, N,N-dimethylamine, and pyrazine.
Step 1: The first step involves the nucleophilic substitution of 2-chloropyrimidine with N,N-dimethylamine under basic conditions to form N,N-dimethylpyrimidin-4-amine.
Step 2: The second step involves the formation of the piperazine ring. This can be achieved by reacting the intermediate with ethylenediamine under reflux conditions.
Step 3: The final step involves the introduction of the pyrazine moiety. This is typically done through a nucleophilic aromatic substitution reaction where the piperazine intermediate reacts with pyrazine-2-carbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperazine ring.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine and pyrazine rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry for the development of metal complexes.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
- Studied as a potential drug candidate for the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Employed in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
N,N-dimethyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
N,N-dimethyl-2-[4-(quinolin-2-yl)piperazin-1-yl]pyrimidin-4-amine: Contains a quinoline ring, offering different electronic properties.
N,N-dimethyl-2-[4-(benzimidazol-2-yl)piperazin-1-yl]pyrimidin-4-amine: Features a benzimidazole ring, which can enhance binding affinity to certain targets.
Uniqueness:
- The presence of the pyrazine ring in N,N-dimethyl-2-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine provides unique electronic properties that can enhance its interaction with specific biological targets.
- The combination of the pyrimidine and pyrazine rings offers a versatile scaffold for further chemical modifications, making it a valuable compound in drug discovery and development.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds
Properties
IUPAC Name |
N,N-dimethyl-2-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7/c1-19(2)12-3-4-17-14(18-12)21-9-7-20(8-10-21)13-11-15-5-6-16-13/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTHLDFHIVRVPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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